CID 168266352

Description

Significance of Cell Cycle Dysregulation in Oncogenesis

The cell cycle is a fundamental process that ensures the faithful replication and division of cells. This process is tightly controlled by a complex network of regulatory proteins to prevent uncontrolled proliferation. ascopubs.org In cancer, this regulation is often compromised, leading to incessant cell division and tumor growth. Genetic mutations that activate oncogenes or inactivate tumor suppressor genes frequently disrupt the core machinery of the cell cycle. ascopubs.org This loss of control at critical checkpoints allows for the accumulation of genetic errors and the propagation of malignant cells. circlepharma.com The cyclin-dependent kinase (CDK)-RB-E2F axis is a central component of this machinery, and its alteration is a common feature in many cancers, resulting in heightened E2F activity which drives tumor progression. ascopubs.org

Cyclin-Dependent Kinases (CDKs) and Their Regulators in Cell Cycle Progression

Cyclin-dependent kinases (CDKs) are a family of protein kinases that act as the master regulators of the cell cycle. cancernetwork.com Their activity is dependent on their association with regulatory subunits called cyclins. The levels of different cyclins fluctuate throughout the cell cycle, leading to the sequential activation of specific CDK/cyclin complexes that drive the transitions between different phases of the cell cycle (G1, S, G2, and M). circlepharma.com

The activity of these complexes is further fine-tuned by CDK inhibitors (CKIs). This intricate interplay ensures that the cell cycle progresses in an orderly and controlled manner.

| Cell Cycle Phase | Key Cyclin/CDK Complexes | Function |

| G1 Phase | Cyclin D/CDK4, Cyclin D/CDK6 | Integration of extracellular signals, phosphorylation of Retinoblastoma protein (Rb) |

| G1/S Transition | Cyclin E/CDK2 | Commitment to DNA replication |

| S Phase | Cyclin A/CDK2 | Initiation and progression of DNA synthesis |

| G2/M Transition | Cyclin A/CDK1, Cyclin B/CDK1 | Preparation for and entry into mitosis |

This table provides a simplified overview of the key cyclin/CDK complexes and their primary functions in the different phases of the cell cycle.

Emerging Therapeutic Strategies Targeting Cyclin-Related Pathways

The central role of CDKs and cyclins in cell cycle control has made them attractive targets for cancer therapy. The initial development of pan-CDK inhibitors, which target multiple CDKs, showed some promise but was often limited by toxicity. This has led to the development of more selective CDK inhibitors, such as those targeting CDK4/6, which have shown significant clinical success in certain breast cancers. morningstar.com

A more recent and innovative strategy involves targeting the protein-protein interactions between cyclins and their substrates, rather than the enzymatic activity of the CDKs themselves. The interaction between cyclins and many of their substrates is mediated by a short linear motif known as the RxL (arginine-x-leucine) motif. ascopubs.org The development of molecules that can block this interaction offers a new paradigm for therapeutic intervention.

CID-078 is a prime example of this emerging class of therapeutics. It is a macrocyclic peptide designed to specifically bind to a hydrophobic patch on Cyclin A and Cyclin B, thereby preventing the binding of RxL-containing substrates like the transcription factor E2F1 and the kinase Myt1. biospace.combusinesswire.com This selective disruption of protein-protein interactions represents a highly targeted approach to modulating cell cycle progression in cancer cells. Preclinical studies have shown that this can lead to cell cycle arrest and apoptosis in tumor cells with dysregulated cell cycle control. ascopubs.orgbusinesswire.com

| Therapeutic Strategy | Mechanism of Action | Example Compound(s) |

| Pan-CDK Inhibition | Inhibits the kinase activity of multiple CDKs | Flavopiridol |

| Selective CDK4/6 Inhibition | Specifically inhibits the kinase activity of CDK4 and CDK6 | Palbociclib, Ribociclib, Abemaciclib |

| Cyclin A/B RxL Inhibition | Disrupts the protein-protein interaction between Cyclin A/B and their RxL-containing substrates | CID-078 |

This table compares different therapeutic strategies targeting cyclin-related pathways.

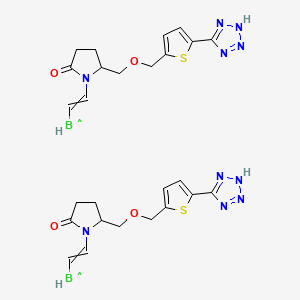

Structure

2D Structure

Properties

CAS No. |

25038-44-2 |

|---|---|

Molecular Formula |

C26H30B2N10O4S2 |

Molecular Weight |

632.3 g/mol |

InChI |

InChI=1S/2C13H15BN5O2S/c2*14-5-6-19-9(1-4-12(19)20)7-21-8-10-2-3-11(22-10)13-15-17-18-16-13/h2*2-3,5-6,9,14H,1,4,7-8H2,(H,15,16,17,18) |

InChI Key |

AQLNVOJJLQOQEP-UHFFFAOYSA-N |

Canonical SMILES |

[BH]C=CN1C(CCC1=O)COCC2=CC=C(S2)C3=NNN=N3.[BH]C=CN1C(CCC1=O)COCC2=CC=C(S2)C3=NNN=N3 |

Related CAS |

25038-44-2 |

Origin of Product |

United States |

Preclinical Pharmacological Characterization of Cid 168266352 Cid 078

In Vitro Efficacy Studies of CID 168266352

Laboratory studies have been crucial in elucidating the anticancer properties of CID-168266352 at a cellular level. These investigations have focused on its ability to halt cancer cell growth and induce cell death, providing a foundational understanding of its mechanism of action.

Cellular Assays for Antiproliferative Activity

CID-168266352 has shown potent antiproliferative activity in various cancer cell lines. bioworld.comcirclepharma.com Studies have demonstrated its ability to inhibit the growth of both small-cell lung cancer (SCLC) and non-small-cell lung cancer (NSCLC) cells. bioworld.comcirclepharma.com This inhibitory effect is a key indicator of its potential as a cancer therapeutic. The effectiveness of CID-168266352 in these assays is often measured by the GI50 value, which represents the concentration of the drug that causes 50% inhibition of cell growth. circlepharma.com

Mechanism-Based Cellular Assays

The mechanism by which CID-168266352 exerts its anticancer effects involves the disruption of the cell cycle and the induction of apoptosis, or programmed cell death. firstwordpharma.comcirclepharma.combioworld.com The compound is a selective inhibitor of the protein-to-protein interactions between cyclins A and B and their substrates, which are critical for cell cycle progression. businesswire.compatsnap.combiospace.com Specifically, it blocks the RxL motif-mediated binding of E2F to the cyclin A-CDK2 complex and Myt1 to the cyclin B1-CDK1 complex. circlepharma.combioworld.com This disruption leads to cell cycle arrest at the G2/M phase. bioworld.comcirclepharma.comcirclepharma.combioworld.com

Furthermore, treatment with CID-168266352 has been shown to induce DNA damage and activate the spindle assembly checkpoint. firstwordpharma.comcirclepharma.com In sensitive cell lines, this ultimately leads to apoptotic cell death. bioworld.comcirclepharma.com A key event in this process is the inhibitory phosphorylation of separase, a direct substrate of cyclin B1/CDK1, which results in mitotic arrest. bioworld.comcirclepharma.com The link between cell cycle control and apoptosis is a well-established concept in cancer biology, and by targeting this linkage, CID-168266352 showcases a sound therapeutic strategy. nih.govnih.gov

Evaluation in Specific Cancer Cell Lines

The efficacy of CID-168266352 has been specifically evaluated in breast cancer cell lines, with a focus on subtypes that present significant clinical challenges.

Triple-Negative Breast Cancer (TNBC): TNBC is known for its aggressive nature and limited treatment options. cardiffoncology.com Studies have shown that TNBC cell lines, which often have higher expression of E2F targets, exhibit sensitivity to CID-168266352. circlepharma.com This suggests a potential therapeutic avenue for this hard-to-treat breast cancer subtype. patsnap.com

Estrogen Receptor-Positive/Human Epidermal Growth Factor Receptor 2-Negative (ER+/HER2-) Breast Cancer: This is the most common subtype of breast cancer. nih.gov Preclinical data indicate that CID-168266352 has single-agent antitumor activity in models of ER+/HER2- breast cancer, particularly those that have developed resistance to CDK4/6 inhibitors. businesswire.compatsnap.combiospace.com Tumors that progress on CDK4/6 inhibitors may have elevated E2F activity, making them susceptible to the mechanism of action of CID-168266352. circlepharma.com

In Vivo Preclinical Efficacy Models of this compound

Following promising in vitro results, the antitumor effects of CID-168266352 were further investigated in animal models, providing crucial data on its efficacy in a more complex biological system.

Establishment and Characterization of Animal Models

To evaluate the in vivo efficacy of CID-168266352, researchers have utilized patient-derived xenograft (PDX) models. businesswire.compatsnap.comcirclepharma.com These models involve implanting tumor fragments from a human patient into immunodeficient mice, creating a model that more closely recapitulates the heterogeneity and characteristics of human tumors. circlepharma.com For breast cancer studies, a variety of PDX models representing both TNBC and ER+/HER2- subtypes were selected based on their hallmark pathway scores for E2F targets and G2M checkpoint. circlepharma.com Cell-derived xenograft (CDX) models, where human cancer cell lines are injected into mice, have also been employed, particularly for lung cancer studies. bioworld.comcirclepharma.com

Antitumor Activity in Preclinical Cancer Models

In these preclinical models, CID-168266352 has demonstrated significant single-agent antitumor activity. businesswire.compatsnap.combiospace.com

Breast Cancer: In TNBC and ER+/HER2- breast cancer PDX models, oral administration of CID-168266352 led to tumor regression. circlepharma.combioworld.com The antitumor activity was found to correlate with the expression levels of E2F1 and separase (ESPL1). businesswire.compatsnap.combioworld.com Specifically, PDX models with high E2F1 expression responded to the treatment, while those with lower expression did not. bioworld.com Treatment also resulted in the increased phosphorylation of separase in sensitive models, consistent with its proposed mechanism of action. businesswire.compatsnap.com

Lung Cancer: CID-168266352 has also shown monotherapy benefit in SCLC and NSCLC CDX and PDX models, particularly those with high E2F targets and G2M checkpoint hallmark pathway scores. bioworld.comcirclepharma.com

The following table summarizes the in vivo efficacy of CID-168266352 in various breast cancer PDX models.

Table 1: In Vivo Efficacy of CID-168266352 in Breast Cancer PDX Models

| Model | Cancer Subtype | Genomic Alterations | E2F1 Gene Expression (logCPM) | G2M Checkpoint Score (Z-score) | E2F Hallmark Score (Z-score) | Best Response to CID-168266352 |

|---|---|---|---|---|---|---|

| PDX098 | TNBC | TP53 | High | High | High | Tumor Regression |

| PDX124 | TNBC | TP53, BRCA1/2 | High | High | High | Tumor Regression |

| PDX473B | TNBC | TP53 | High | High | High | Tumor Regression |

| PDX127 | ER+/HER2- | - | Low | Low | Low | No Response |

| PDX479A | ER+/HER2- | - | Low | Low | Low | No Response |

| PDX600.1 | ER+/HER2- | - | Low | Low | Low | No Response |

| PDX474.7 | ER+/HER2- | - | Low | Low | Low | No Response |

Data adapted from Molina et al., San Antonio Breast Cancer Symposium 2024. circlepharma.com

The preclinical data for CID-168266352 are encouraging, suggesting it may offer a novel therapeutic option for patients with specific cancer subtypes, including TNBC and ER+/HER2- breast cancer that has progressed after CDK4/6i therapy. businesswire.compatsnap.combiospace.com A Phase 1 clinical trial is currently underway to evaluate the safety, tolerability, and preliminary efficacy of CID-168266352 in patients with advanced cancers. businesswire.compatsnap.combioworld.com

Correlation of Efficacy with Biomarker Expression in Preclinical Models (e.g., E2F1, separase phosphorylation)

The antitumor efficacy of the dual cyclin A and B RxL inhibitor, this compound (also known as CID-078), has been linked to the expression levels of specific biomarkers, notably the transcription factor E2F1 and the phosphorylation status of separase (also known as ESPL1). firstwordpharma.comcirclepharma.comaacrjournals.orgcirclepharma.com Preclinical studies across various cancer models, including breast and lung cancer, have established a strong correlation between these biomarkers and the sensitivity of tumors to CID-078 treatment. firstwordpharma.comcirclepharma.com

In preclinical models of triple-negative breast cancer (TNBC) and estrogen receptor-positive/human epidermal growth factor receptor 2-negative (ER+/HER2-) breast cancer, the in vivo antitumor activity of CID-078 was consistent with its proposed mechanism of action and correlated with the expression of E2F1 and separase. firstwordpharma.comcirclepharma.com Furthermore, treatment with CID-078 led to an increase in the phosphorylation of separase in sensitive breast cancer patient-derived xenograft (PDX) models. firstwordpharma.comcirclepharma.com This suggests that elevated E2F activity, a characteristic of tumors with a dysregulated CDK-RB-E2F pathway, may render them more susceptible to the effects of CID-078. bioworld.com

Research presented at the San Antonio Breast Cancer Symposium in 2024 detailed the response of eight breast cancer PDX models to CID-078. The results demonstrated that all models with higher baseline expression levels of E2F1 and ESPL1 were responsive to the treatment. aacrjournals.org Conversely, models with lower E2F1 expression did not show a response. aacrjournals.org The median expression of both E2F1 and ESPL1 was observed to be higher in the tumors that responded to CID-078 compared to those that did not. aacrjournals.org

Similar findings were reported in preclinical models of small-cell lung cancer (SCLC) and non-small-cell lung cancer (NSCLC). circlepharma.comcirclepharma.com Tumor models exhibiting high scores for E2F targets and G2M checkpoint hallmark pathways, along with elevated levels of E2F1, cyclin B1, and ESPL1, showed tumor growth inhibition or regression upon treatment with CID-078. circlepharma.comcirclepharma.com The activity of CID-078 in these lung cancer models was also correlated with E2F1 and ESPL1 expression, which is in line with the proposed mechanism of cyclin A/B RxL inhibition leading to DNA damage. circlepharma.com

Mechanistic studies have further elucidated the role of separase phosphorylation. Separase is a direct substrate of the Cyclin B1-Cdk1 complex. circlepharma.comaacrjournals.org Treatment with CID-078 has been shown to increase the phosphorylation of separase at serine 1126. circlepharma.comaacrjournals.org In the NCI-H446 SCLC cell line, CID-078 treatment resulted in significant DNA damage and an accumulation of cells in the G2/M phase of the cell cycle, which correlated with an increase in the inhibitory phosphorylation of separase at the S1126 site. circlepharma.com This indicates that the phosphorylation of separase is a key pharmacodynamic biomarker of CID-078 activity.

The following data tables summarize the correlation between biomarker expression and the response to CID-078 in preclinical models.

Table 1: Correlation of E2F1 and ESPL1 Expression with CID-078 Efficacy in Breast Cancer PDX Models

| Biomarker | Expression Level in Responders | Expression Level in Non-Responders | Correlation with Efficacy |

|---|---|---|---|

| E2F1 | Higher | Lower | Positive |

| ESPL1 (Separase) | Higher | Lower | Positive |

Data derived from studies on eight patient-derived xenograft (PDX) models of breast cancer. aacrjournals.org

Table 2: Biomarker Correlation with CID-078 Activity in Lung Cancer Models

| Cancer Type | Associated Biomarkers for Response | Outcome |

|---|---|---|

| SCLC & NSCLC | High E2F targets, G2M checkpoint hallmark scores, elevated E2F1, cyclin B1, and ESPL1 | Tumor growth inhibition and/or regression |

Findings from preclinical studies in small-cell and non-small-cell lung cancer models. circlepharma.comcirclepharma.com

Table 3: Pharmacodynamic Effects of CID-078 in Preclinical Models

| Cancer Model | Observed Effect | Associated Biomarker Change |

|---|---|---|

| Breast Cancer PDX | Antitumor Activity | Increased phosphorylation of separase |

| SCLC Cell Line (NCI-H446) | DNA damage, G2/M phase arrest | Increased inhibitory phosphorylation of separase (S1126) |

Summary of mechanistic findings from in vivo and in vitro studies. firstwordpharma.comcirclepharma.comcirclepharma.com

Molecular Mechanisms of Action of Cid 168266352

Target Identification and Validation

The therapeutic potential of CID 168266352 stems from its precise interaction with key regulators of the cell cycle.

Primary Biological Targets: Dual Cyclin A and Cyclin B RxL Inhibitory Activity

This compound is a potent and selective inhibitor that targets the hydrophobic patch of both Cyclin A and Cyclin B. circlepharma.com This binding action specifically blocks the RxL (arginine-x-leucine) motif-dependent interactions of these cyclins with their various substrates. circlepharma.comcirclepharma.com The dual inhibitory activity against both Cyclin A and Cyclin B is crucial for its mechanism of action, as selective inhibition of either cyclin alone does not produce the same antiproliferative effects. biorxiv.org

Disruption of Protein-Protein Interactions (e.g., Cyclin A/B with E2F, Myt1)

By binding to the hydrophobic patch of Cyclin A and Cyclin B, this compound effectively disrupts critical protein-protein interactions necessary for cell cycle progression. cancer.govcirclepharma.combioworld.com Specifically, it prevents the interaction between:

Cyclin A-CDK2 and E2F1: Cyclin A, in complex with Cyclin-Dependent Kinase 2 (CDK2), normally binds to the E2F1 transcription factor through an RxL motif. circlepharma.combiorxiv.org This interaction leads to the inhibitory phosphorylation of E2F1, thereby dampening its activity. biorxiv.org

Cyclin B-CDK1 and Myt1: Similarly, this compound blocks the interaction between the Cyclin B-CDK1 complex and Myt1, a kinase that inhibits CDK1 activity. circlepharma.combiorxiv.orgbioworld.com

The disruption of these interactions by this compound leads to a cascade of downstream effects that ultimately drive cancer cells toward apoptosis. biorxiv.orgnih.gov

Downstream Signaling Pathway Modulation

The targeted inhibition of Cyclin A/B-substrate interactions by this compound initiates a series of changes in downstream signaling pathways.

Impact on Cell Cycle Regulatory Proteins

The cell cycle is a tightly regulated process involving a complex network of proteins. nih.gov this compound's mechanism of action directly impacts several of these key regulatory proteins. The disruption of the Cyclin A-E2F1 interaction leads to the hyperactivation of E2F1. circlepharma.comnih.gov Paradoxically, while E2F1 is a transcription factor that promotes cell cycle progression, its excessive activity can trigger apoptosis. nih.govnih.gov Furthermore, by blocking the Cyclin B-Myt1 interaction, this compound leads to the hyperactivation of the Cyclin B-CDK1 complex. biorxiv.org This hyperactivation promotes mitotic cell death, particularly in cancer cells with existing S-phase dysregulation. biorxiv.org Research has shown that this compound induces a G2/M phase cell cycle arrest, leading to apoptotic tumor cell death. circlepharma.com

Effects on Separase (ESPL1) Phosphorylation

Separase, encoded by the ESPL1 gene, is a crucial protease that initiates the separation of sister chromatids during anaphase. nih.govnih.govwikipedia.org Its activity is tightly regulated, in part by inhibitory phosphorylation mediated by the Cyclin B1-CDK1 complex. circlepharma.comcirclepharma.com Treatment with this compound has been shown to increase the inhibitory phosphorylation of Separase at serine 1126. circlepharma.com This event contributes to mitotic arrest and subsequent apoptotic cell death. circlepharma.comcirclepharma.com The level of ESPL1 expression has also been identified as a potential biomarker for sensitivity to this compound. circlepharma.com

Modulation of E2F1 Expression and Activity

E2F1 is a member of the E2F family of transcription factors that play a pivotal role in the G1/S transition of the cell cycle. nih.govnih.gov The activity of E2F1 is modulated by its interaction with proteins like the retinoblastoma protein (pRB). nih.govnih.gov this compound's disruption of the Cyclin A-E2F1 interaction removes an inhibitory signal, leading to the hyperactivation of E2F1. biorxiv.orgnih.gov This heightened E2F activity is a key driver of the synthetic lethality observed in cancer cells treated with this compound, especially those with pre-existing high levels of E2F targets. circlepharma.combiorxiv.org The expression levels of E2F1 have been shown to correlate with the antitumor activity of this compound. circlepharma.com Overexpression of E2F-1 can independently induce S-phase entry and lead to apoptosis, a pathway that this compound appears to exploit. nih.govnih.gov

Data Tables

Table 1: Summary of this compound's Molecular Interactions

| Target | Interacting Partner(s) | Effect of this compound | Consequence |

|---|---|---|---|

| Cyclin A | E2F1 | Disrupts interaction | Hyperactivation of E2F1 |

Table 2: Downstream Effects of this compound

| Pathway/Protein | Effect of this compound | Cellular Outcome |

|---|---|---|

| Cell Cycle | G2/M phase arrest | Apoptotic cell death |

| Separase (ESPL1) | Increased inhibitory phosphorylation | Mitotic arrest |

Structure Activity Relationship Sar Studies of Cid 168266352 Analogs

Design and Synthesis of Chemical Analogs

The strategic design of analogs of CID 168266352 has been guided by the goal of elucidating the structure-activity relationship (SAR) to identify compounds with improved inhibitory activity against SENP2. One study focused on a series of novel N-(1,3-thiazol-2-yl)amide derivatives. The synthesis of these analogs involved a multi-step process.

The initial step in the synthesis of these analogs was the reaction of 4-(4-chlorophenyl)-2-oxobut-3-enoic acid with thiourea in ethanol, which resulted in the formation of a key intermediate, 2-amino-5-(4-chlorobenzylidene)-1,3-thiazol-4(5H)-one. This intermediate was then subjected to a reaction with 2-chloroacetyl chloride in the presence of triethylamine in dichloromethane to yield 2-(2-chloroacetamido)-5-(4-chlorobenzylidene)-1,3-thiazol-4(5H)-one. Finally, this compound was reacted with various substituted anilines in the presence of potassium carbonate in N,N-dimethylformamide (DMF) to produce the target N-(1,3-thiazol-2-yl)amide derivatives. This synthetic route allowed for the introduction of a diverse range of substituents on the aniline ring, enabling a thorough investigation of the SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Analysis

To further understand the relationship between the chemical structure of the N-(1,3-thiazol-2-yl)amide derivatives and their inhibitory activity against SENP2, quantitative structure-activity relationship (QSAR) studies have been employed. These computational models aim to predict the biological activity of compounds based on their physicochemical properties and structural features.

One such study utilized the comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) methods to build 3D-QSAR models. The developed models demonstrated good statistical significance and predictive ability. The CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.689 and a non-cross-validated correlation coefficient (r²) of 0.983. The CoMSIA model, which considers steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields, also showed strong predictive power with a q² of 0.731 and an r² of 0.969. These results indicate that the models can reliably predict the SENP2 inhibitory activity of new analogs and provide insights into the key structural features influencing their potency.

Identification of Key Structural Motifs for Target Engagement and Biological Activity

The SAR and QSAR studies have been instrumental in identifying the crucial structural motifs of this compound analogs that are essential for their interaction with the SENP2 enzyme. The analysis of the 3D-QSAR contour maps provided valuable information regarding the favorable and unfavorable regions for substituent modifications.

The CoMFA and CoMSIA contour maps revealed several key insights. For instance, the steric field analysis indicated that bulky substituents at the meta-position of the aniline ring were favorable for activity, while a bulky substituent at the ortho-position was detrimental. The electrostatic field analysis showed that an electron-withdrawing group at the para-position of the aniline ring enhanced the inhibitory activity. Furthermore, the hydrophobic field analysis suggested that a hydrophobic group at the meta-position of the aniline ring was beneficial for potency. The hydrogen bond acceptor field analysis highlighted the importance of a hydrogen bond acceptor group at the para-position of the aniline ring.

These findings suggest that the N-phenylacetamide moiety plays a critical role in the binding of these inhibitors to the SENP2 active site. Specifically, the substituted aniline ring appears to be involved in key interactions, and its substitution pattern significantly modulates the inhibitory potency.

Optimization Strategies for Potency and Selectivity

The insights gained from SAR and QSAR studies have paved the way for rational optimization strategies to enhance the potency and selectivity of this compound analogs as SENP2 inhibitors. The primary focus of these optimization efforts has been the modification of the N-phenylacetamide group.

Based on the QSAR model predictions, new molecules were designed with the aim of maximizing favorable interactions with the SENP2 active site. The strategy involved introducing substituents on the aniline ring that would fit well within the favorable steric, electrostatic, hydrophobic, and hydrogen bond acceptor regions identified by the CoMFA and CoMSIA models. For example, the introduction of a bulky, hydrophobic group at the meta-position and an electron-withdrawing, hydrogen bond-accepting group at the para-position of the aniline ring was predicted to significantly improve the inhibitory activity.

Through this structure-based design and optimization approach, several analogs with enhanced SENP2 inhibitory potency have been identified. These optimized compounds represent promising leads for the development of novel therapeutic agents targeting SENP2.

Computational Studies and Molecular Modeling of Cid 168266352

Molecular Docking Simulations for Target Binding

No specific molecular docking studies for CID 168266352 have been identified in the public domain. This type of research would typically involve simulating the interaction between this compound and a specific protein target to predict its binding orientation and affinity.

Molecular Dynamics Simulations of Compound-Target Complexes

There is no available information on molecular dynamics simulations performed on complexes involving this compound. Such simulations are crucial for understanding the stability of a compound-target interaction over time and observing the dynamic behavior of the complex at an atomic level. nih.govnih.govnih.govnih.gov

Computational Approaches for Ligand-Target Interactions (e.g., binding affinity prediction, conformational analysis)

No studies detailing the use of computational methods to predict the binding affinity or perform conformational analysis for this compound were found. These computational approaches are vital for quantifying the strength of the interaction between a ligand and its target and for analyzing the spatial arrangement of the molecule.

Virtual Screening and Library Design for Novel Inhibitors

There is no indication in the available literature that this compound has been used as a basis for virtual screening campaigns or in the design of novel inhibitor libraries. Virtual screening is a computational technique used to search large libraries of small molecules to identify potential new inhibitors.

Pharmacokinetics and Metabolism in Preclinical Models of Cid 168266352

Analytical Methodologies for Cid 168266352 Research

Chromatographic and Spectroscopic Techniques for Compound Analysis

The analysis of the Nemtabrutinib compound relies on a combination of chromatographic and spectroscopic methods to ensure purity, confirm identity, and elucidate its structural characteristics.

High-Performance Liquid Chromatography (HPLC) is a standard technique used for the quality control and purity assessment of Nemtabrutinib. Commercial suppliers of the compound specify its purity, often greater than 99%, as determined by HPLC analysis. selleckchem.comselleck.co.jpselleckchem.com While detailed public protocols are limited, this method is essential for separating the active compound from any potential impurities or degradation products from the synthesis process. researchgate.netresearchgate.net

Spectroscopic methods are critical for structural confirmation. The definitive three-dimensional arrangement of Nemtabrutinib in complex with its primary target, Bruton's tyrosine kinase (BTK), was determined using X-ray crystallography. researchgate.netaacrjournals.org This powerful technique provided high-resolution insight into how the inhibitor occupies the ATP-binding pocket of the enzyme, revealing the specific molecular interactions responsible for its binding. researchgate.netaacrjournals.org Further characterization of the compound would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation in solution and Mass Spectrometry (MS) to confirm its molecular weight and fragmentation pattern.

Bioanalytical Methods for Quantification in Biological Matrices (preclinical)

To understand the pharmacokinetic (PK) profile of Nemtabrutinib, which describes its absorption, distribution, metabolism, and excretion (ADME), highly sensitive and specific bioanalytical methods are required for its quantification in biological fluids and tissues.

Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are the gold standard for this purpose and have been applied in both preclinical and clinical studies of Nemtabrutinib. researchgate.netresearchgate.net In preclinical studies involving cynomolgus monkeys, plasma concentrations of Nemtabrutinib were measured using a validated LC-MS/MS methodology to determine key PK parameters like half-life and exposure following oral administration. researchgate.net

These methods are developed and validated according to stringent international guidelines to ensure reliability. who.int The process typically involves a sample preparation step, such as protein precipitation, to extract the drug from the complex biological matrix (e.g., plasma or whole blood). nih.gov The extract is then injected into an LC system for separation, followed by detection with a tandem mass spectrometer, which provides excellent sensitivity and selectivity. For the analysis of human plasma samples from a Phase I clinical trial, a validated LC-MS/MS method was used, which had a lower limit of quantitation (LLOQ) of 1.00 ng/mL. aacrjournals.org The data generated from these analyses are crucial for understanding the dose-exposure relationship of the drug. researchgate.net

| Method | Matrix | Application | Key Parameters |

| LC-MS/MS | Monkey Plasma | Preclinical Pharmacokinetic Studies | Validated methodology; used to determine PK parameters (e.g., half-life, Cmax). researchgate.net |

| LC-MS/MS | Human Plasma | Clinical Pharmacokinetic Studies | Validated methodology; Lower Limit of Quantitation (LLOQ): 1.00 ng/mL. aacrjournals.org |

| LC-MS/MS | In Vitro | CYP450 Metabolism Studies | Used to assay Nemtabrutinib concentration during incubation with recombinant CYP enzymes. researchgate.net |

Receptor Binding Assays and Target Engagement Studies

Elucidating the interaction of Nemtabrutinib with its molecular targets is central to understanding its mechanism of action and therapeutic potential. This is achieved through a suite of in vitro and cellular assays.

Receptor Binding and Kinase Inhibition Profile Biochemical assays are used to determine the potency of Nemtabrutinib against its primary target, BTK, and to assess its selectivity across the broader human kinome. Nemtabrutinib is a potent, reversible, ATP-competitive inhibitor of both wild-type BTK and the C481S mutant, a common source of resistance to covalent BTK inhibitors. mdpi.comnih.gov The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50). In biochemical assays, Nemtabrutinib demonstrated potent inhibition of wild-type BTK with an IC50 of 0.85 nM. selleckchem.comaacrjournals.orgmedchemexpress.com It also inhibits other kinases in the Tec, Src, and Trk families. aacrjournals.orgnih.gov

Binding kinetics, such as the inhibitor's residence time on its target, have been measured using techniques like Surface Plasmon Resonance (SPR). aacrjournals.org

Table 1: Kinase Inhibition Profile of Nemtabrutinib (ARQ 531)

| Kinase Family | Target Kinase | IC50 (nM) |

|---|---|---|

| TEC Family | Wild-Type BTK | 0.85 medchemexpress.com |

| C481S-BTK | 0.39 medchemexpress.com | |

| TEC | 5.80 medchemexpress.com | |

| BMX | 5.23 medchemexpress.com | |

| TXK | 36.4 medchemexpress.com | |

| SRC Family | LCK | 3.86 medchemexpress.com |

| YES | 4.22 medchemexpress.com | |

| BLK | 9.71 medchemexpress.com | |

| HCK | 18.3 medchemexpress.com | |

| LYN | 18.8 medchemexpress.com | |

| FGR | 25.9 medchemexpress.com | |

| FYN | 32.2 medchemexpress.com | |

| TRK Family | TrkB | 11.7 medchemexpress.com |

| TrkA | 13.1 medchemexpress.com |

Target Engagement in Cellular and Preclinical Models Confirming that a drug binds to its intended target within a living cell—a concept known as target engagement—is a critical step in drug development. nih.govmdpi.comresearchgate.net For Nemtabrutinib, target engagement has been demonstrated by measuring the inhibition of BTK autophosphorylation at tyrosine 223 (pBTK-Y223), a marker of its activation. In preclinical studies, Western blot analysis was used to assess the ratio of phosphorylated BTK to total BTK in peripheral blood mononuclear cells (PBMCs) treated with the compound. researchgate.nettmc.edu In clinical studies, a MesoScale Discovery (MSD) immunoassay, a high-sensitivity quantitative immunoassay, was used to measure the pBTK/total BTK ratio in whole blood lysates from patients, providing a pharmacodynamic biomarker of the drug's activity. researchgate.net

Flow cytometry is another powerful platform for assessing receptor occupancy (RO) on the surface of cells, providing quantitative data on the percentage of target receptors bound by a drug. bioagilytix.comresearchgate.net This technique is routinely used in the development of targeted therapies to inform dose selection and confirm the mechanism of action. bioagilytix.com

Advanced methods like the Cellular Thermal Shift Assay (CETSA) offer a way to measure target engagement in intact cells and tissues without requiring modification of the drug or the target. researchgate.netki.seresearchgate.net The principle is that a protein becomes more resistant to heat-induced denaturation when its ligand is bound. mdpi.comresearchgate.net While specific CETSA data for Nemtabrutinib was not found in the provided results, it represents a key methodology for confirming target binding for kinase inhibitors in a physiological context. researchgate.netnih.gov

| Assay Type | Methodology | Purpose | Key Findings |

| Biochemical Assay | Recombinant Proteins | Determine IC50 against various kinases. | Potent inhibitor of WT-BTK (IC50=0.85 nM), C481S-BTK, and other kinases. aacrjournals.orgmedchemexpress.comnih.gov |

| Binding Kinetics | Surface Plasmon Resonance (SPR) | Measure binding and residence time on BTK. | Long residence time (51 min) on BTK. aacrjournals.org |

| Structural Analysis | X-ray Crystallography | Determine binding mode to BTK. | Binds to the ATP-binding pocket of BTK. researchgate.netaacrjournals.org |

| Cellular Target Engagement | Western Blot | Measure inhibition of BTK phosphorylation (pBTK) in PBMCs. | Demonstrated dose-dependent inhibition of pBTK. researchgate.net |

| Clinical Target Engagement | MSD Immunoassay | Quantify pBTK/total BTK ratio in patient whole blood. | Used as a pharmacodynamic biomarker in clinical trials. researchgate.net |

| Receptor Occupancy | Flow Cytometry | Quantify target receptors bound by the drug on cell surfaces. | Standard method for assessing target engagement for BTK inhibitors. nih.govbioagilytix.comresearchgate.net |

Table of Compound Names

| Identifier | Name |

| CID 168266352 | Nemtabrutinib; ARQ 531; MK-1026 |

| N/A | Ibrutinib |

| N/A | Acalabrutinib |

| N/A | Zanubrutinib |

| N/A | Pirtobrutinib |

| N/A | Vecabrutinib |

| N/A | Fenebrutinib |

| N/A | Venetoclax |

Chemical Biology Applications of Cid 168266352

CID as a Probe for Cell Cycle Research

The Centromere Identifier (CID) protein, known as CENP-A in mammals, is a cornerstone of cell cycle research due to its indispensable role in the formation of functional kinetochores. The kinetochore is the proteinaceous structure that assembles on the centromeric DNA of chromosomes and serves as the attachment site for spindle microtubules during mitosis and meiosis. The precise timing of CID deposition at the centromere is a critical, cell-cycle-regulated process that ensures the faithful segregation of chromosomes to daughter cells.

Research in Drosophila melanogaster has been pivotal in elucidating the dynamics of CID localization. Studies have revealed that the timing of CID assembly into centromeric chromatin differs between mitotic and meiotic cycles. nih.gov In somatic cells of the organism, CID loading commences in late telophase and proceeds through the G1 phase. nih.gov This is a departure from observations in cultured cells where assembly is noted during metaphase.

The functional significance of CID extends to its necessity for the recruitment of other essential kinetochore proteins. Investigations have demonstrated that CID is required for the proper localization of proteins such as BUB1, zeste-white 10 (ZW10), and rough deal (ROD). sigmaaldrich.com The absence of functional CID leads to defects in kinetochore assembly, which in turn triggers a cell cycle arrest, preventing entry into mitosis. sigmaaldrich.com This highlights a potential checkpoint mechanism that monitors the integrity of the kinetochore before allowing the cell cycle to proceed. sigmaaldrich.com

Interactive Table 1: Cell Cycle-Dependent Localization of CID/CENP-A

| Cell Type/Process | Organism/System | Timing of CID/CENP-A Loading | Key Finding | Reference |

| Somatic Tissues | Drosophila melanogaster | Late Telophase / G1 Phase | Assembly is later than in cultured cells. | nih.gov |

| Male Meiosis I | Drosophila melanogaster | Prophase I | A distinct phase of assembly during meiosis. | nih.gov |

| Male Meiosis II | Drosophila melanogaster | Post-Meiosis II (Spermatids) | A second wave of assembly occurs after meiotic exit. | nih.gov |

| Cultured Cells (Mitosis) | Various (e.g., Human) | Metaphase | The commonly observed timing in mitotic cell lines. | nih.gov |

Utilizing CID for Target Deconvolution Studies

Target deconvolution is a critical process in drug discovery that aims to identify the specific molecular target(s) of a bioactive compound identified through phenotypic screening. readthedocs.ioapexbt.com While CID itself is a protein and not a small molecule drug, it represents a compelling target for therapeutic intervention, particularly in oncology, due to its central role in cell proliferation. Therefore, target deconvolution studies are essential for validating compounds that are discovered to disrupt the cell cycle, where CID could be the primary target.

Phenotypic screens may identify compounds that cause mitotic arrest or chromosome missegregation. In such cases, a key challenge is to determine if the compound directly affects CID or another component of the complex cell division machinery. readthedocs.io Advanced techniques such as proteome-wide profiling can be employed to map the interaction landscape of the compound within the cell. readthedocs.io These methods can reveal direct binding to CID or indirect effects on its localization or function.

For instance, a compound that inhibits the chaperone protein required for CID deposition would be identified in a target deconvolution workflow. By understanding the precise molecular target, researchers can optimize the compound's structure to enhance its specificity and potency, thereby minimizing off-target effects that could lead to toxicity. readthedocs.io The insights gained from such studies are invaluable for advancing a drug candidate through the development pipeline. apexbt.com

Integration into High-Throughput Preclinical Screening Initiatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for a desired biological activity. lifechemicals.comnih.gov The essential function of the CID protein in cell division makes it an attractive target for HTS campaigns aimed at discovering novel anti-cancer agents.

Assays can be designed to identify small molecules that interfere with various aspects of CID biology. These can include screens for inhibitors of:

CID Expression: Compounds that downregulate the transcription or translation of the CID gene.

CID Deposition: Molecules that block the interaction of CID with its dedicated loading factors, such as the HJURP chaperone in humans.

CID-Kinetochore Interactions: Compounds that disrupt the binding of CID to other centromeric proteins, thereby destabilizing the kinetochore.

The integration of HTS with advanced molecular profiling is a powerful strategy for identifying effective, biomarker-driven therapeutic strategies. nih.gov For example, screening a library of compounds against a panel of cancer cell lines with varying levels of CID expression could reveal dependencies that can be exploited therapeutically. The results from such screens can be validated in more complex systems like patient-derived xenografts to confirm their in vivo efficacy. nih.gov The ultimate goal of these initiatives is to broaden the arsenal (B13267) of therapeutic options available for high-risk cancers and other proliferative diseases. nih.gov

Interactive Table 2: Examples of High-Throughput Screening Approaches in Drug Discovery

| Screening Approach | Objective | Example Application | Potential for CID-related Research | Reference |

| Phenotypic Screening | Identify compounds that produce a desired cellular phenotype. | Screening for compounds that induce apoptosis in cancer cells. | Identifying compounds that cause mitotic arrest, which could be due to CID dysfunction. | selleckchem.com |

| Target-Based Screening | Identify compounds that modulate a specific molecular target. | Screening for inhibitors of a particular kinase enzyme. | Screening for small molecules that directly bind to and inhibit the function of the CID protein or its chaperone. | chemdiv.com |

| High-Content Screening | Image-based, multi-parametric analysis of cellular events. | Quantifying changes in subcellular protein localization after compound treatment. | Developing assays to screen for compounds that prevent the localization of CID to the centromere during the cell cycle. | lifechemicals.com |

Future Research Directions and Therapeutic Potential of Cid 168266352

Exploration of Additional Preclinical Disease Models

Initial preclinical studies have demonstrated the significant anti-tumor activity of CID 168266352 and other related cyclin A/B RxL inhibitors across a variety of cancer models. These compounds have shown the ability to induce tumor regression as single agents in multiple xenograft models. biospace.combioworld.com The success in these initial models provides a strong rationale for expanding the investigation into a broader range of cancers, particularly those characterized by high E2F activity or dysregulation of the Retinoblastoma (Rb)-E2F pathway. patsnap.comaacrjournals.org

Early research highlighted pronounced tumor regression in xenograft models of small cell lung carcinoma (SCLC) and ovarian cancer. bioworld.comcirclepharma.com This has been complemented by compelling data in breast cancer patient-derived xenograft (PDX) models. Specifically, this compound has shown single-agent antitumor activity in models of triple-negative breast cancer (TNBC) and in estrogen receptor-positive/human epidermal growth factor receptor 2-negative (ER+/HER2-) breast cancer that has been previously treated with CDK4/6 inhibitors. circlepharma.combiospace.com

Future preclinical work is being planned for several other tumor types. bioworld.com The table below summarizes the current and planned preclinical models for evaluating cyclin A/B RxL inhibitors like this compound.

| Disease Model | Cancer Type | Key Findings/Status | Citations |

| Xenograft | Small Cell Lung Carcinoma (SCLC) | Demonstrated tumor regression. | bioworld.comaacrjournals.orgcirclepharma.com |

| Xenograft | Ovarian Cancer | Demonstrated tumor regression. | bioworld.comcirclepharma.com |

| Patient-Derived Xenograft (PDX) | Triple-Negative Breast Cancer (TNBC) | Demonstrated single-agent antitumor activity. | patsnap.comcirclepharma.combiospace.com |

| Patient-Derived Xenograft (PDX) | ER+/HER2- Breast Cancer (post-CDK4/6i) | Demonstrated single-agent antitumor activity. | patsnap.comcirclepharma.combiospace.com |

| Patient-Derived Models | Non-Small-Cell Lung Cancer (NSCLC) | Underway. | bioworld.com |

| Patient-Derived Models | Gastric Cancer | Underway. | bioworld.com |

| Patient-Derived Models | Pancreatic Cancer | Underway. | bioworld.com |

| Cell Lines | Various Solid Tumors & Hematological Malignancies | Showed growth inhibitory activity. | aacrjournals.org |

These ongoing and future studies are critical for identifying all cancer types that may benefit from this therapeutic strategy and for discovering biomarkers that can predict patient response. circlepharma.com

Development of Next-Generation Cyclin A/B RxL Inhibitors

The development of this compound was made possible by a sophisticated drug discovery platform, MXMO™, which is designed to create a new generation of macrocyclic therapies. biospace.compatsnap.com This platform integrates structure-based rational drug design with advanced synthetic chemistry to tackle challenging drug targets, such as the protein-protein interactions of cyclins, which have historically been considered "undruggable". biospace.combiorxiv.org

Macrocyclic peptides offer a unique advantage for blocking the broad and shallow surfaces involved in these interactions. biorxiv.org The development approach for this compound focused on engineering macrocycles that are not only potent and selective but also intrinsically cell-permeable and orally bioavailable, allowing them to reach intracellular targets effectively. circlepharma.combiorxiv.org

Future efforts in this area will likely focus on:

Refining Selectivity: Creating new macrocycles with diverse selectivity profiles for different cyclin complexes. biorxiv.org

Optimizing Properties: Further enhancing the physicochemical properties of these compounds to improve their therapeutic window and administration routes. biorxiv.org

Broadening Targets: Applying the principles learned from the development of this compound to other challenging intracellular protein-protein interaction targets in oncology and other serious diseases. biospace.compatsnap.com

This continued innovation in macrocycle chemistry is essential for building a pipeline of next-generation inhibitors that can overcome the limitations of traditional small-molecule drugs.

Investigation of Combination Therapies in Preclinical Settings

While cyclin A/B RxL inhibitors have shown impressive single-agent activity, combination therapies represent a key strategy for enhancing efficacy and overcoming potential drug resistance. biospace.comnih.gov The rationale for combining cyclin-targeted agents with other cancer therapies is well-established, as it can lead to synergistic effects. oncotarget.comnih.gov

A particularly promising avenue for this compound is in combination with or as a sequential treatment after CDK4/6 inhibitors. Preclinical data has already shown that this compound is effective in breast cancer models that have been treated with CDK4/6 inhibitors, suggesting it could be a valuable option for patients who have developed resistance to this class of drugs. patsnap.comcirclepharma.com

Future preclinical studies should systematically investigate this compound in combination with a range of other anticancer agents, including:

DNA Damaging Agents: Chemotherapies like cisplatin (B142131) have been shown to work synergistically with other CDK inhibitors in preclinical ovarian cancer models, providing a strong basis for exploring similar combinations. oncotarget.com

Other Targeted Therapies: Combining this compound with inhibitors of other key oncogenic pathways could exploit different cellular vulnerabilities.

Checkpoint Inhibitors: Given the role of this compound in inducing mitotic stress and cell death, its combination with immunotherapy warrants investigation.

These combination studies will be crucial for defining the optimal clinical positioning of this compound and expanding its therapeutic utility. frontiersin.org

Advanced Mechanistic Studies in Cellular and Subcellular Systems

A deep understanding of a drug's mechanism of action is critical for its successful development. Advanced mechanistic studies have already revealed significant insights into how this compound and related compounds exert their effects. These inhibitors function by potently and selectively disrupting the protein-to-protein interactions between cyclins A and B and their key substrates. bioworld.com This includes blocking the binding of the transcription factor E2F to cyclin A and the kinase Myt1 to cyclin B. biospace.compatsnap.com

This disruption leads to a cascade of cellular events, ultimately resulting in selective cancer cell death, a process known as synthetic lethality. patsnap.comcirclepharma.com The key mechanistic findings are summarized in the table below.

| Mechanistic Aspect | Description | Citations |

| Primary Mechanism | Disrupts RxL-mediated interactions of Cyclin A with E2F and Cyclin B with Myt1. | biospace.compatsnap.comcirclepharma.com |

| Cell Cycle Effect | Causes accumulation of cells in the G2/M phase, followed by apoptosis. | aacrjournals.orgcirclepharma.com |

| Key Driver of Apoptosis | Induction of apoptosis occurs paradoxically through the activation of the Spindle Assembly Checkpoint (SAC). | aacrjournals.orgcirclepharma.comnih.gov |

| Upstream Activator | The kinase MPS1 is required for the SAC activation that leads to cell death. | circlepharma.com |

| Neomorphic Function | The inhibitor promotes a new interaction between cyclin B and Cdk2, which contributes to mitotic cell death. | biorxiv.org |

| Basis for Selectivity | Exhibits synthetic lethality in cells with dysregulated cell cycle control, such as those with high E2F activity or RB pathway dysfunction. | patsnap.comaacrjournals.orgnih.gov |

| Biomarkers of Sensitivity | In vivo activity correlates with the expression of E2F1 and separase (ESPL1). Treatment increases separase phosphorylation. | circlepharma.combiospace.com |

Future mechanistic studies should aim to further dissect these complex pathways. Genome-wide CRISPR/Cas9 screens have been instrumental in identifying the crucial role of the SAC. aacrjournals.orgcirclepharma.com Further use of such advanced techniques, including base editor screens, can identify specific gene variants that confer resistance, such as those found in cyclin B that disrupt its interaction with Cdk partners. nih.gov A deeper understanding of how these inhibitors hyperactivate E2F1 and redirect kinase activity will be invaluable for patient selection and the development of even more effective therapies. nih.govbiorxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.